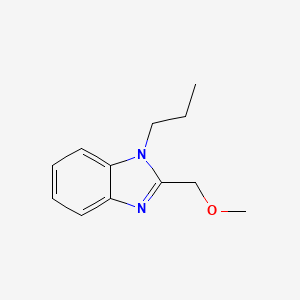![molecular formula C21H20N2O3 B5852054 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound with various scientific research applications. It is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate involves binding to the active site of FAAH and MAGL, thereby preventing the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to increased levels of these molecules, which can then activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that inhibition of FAAH and MAGL by 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate can produce a range of biochemical and physiological effects, including reduced pain and inflammation, increased appetite, and decreased anxiety and depression. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and administration route for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its potency and specificity as an inhibitor of FAAH and MAGL. This allows for precise manipulation of the endocannabinoid system and investigation of its role in various physiological processes. However, the compound's complex synthesis method and limited availability may pose challenges for researchers.
Orientations Futures
Future research on 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate could focus on optimizing its synthesis method and developing more efficient ways to produce the compound. Additionally, further investigation of its mechanism of action and effects on various physiological processes could lead to the development of new therapeutic interventions for conditions such as chronic pain, anxiety, and obesity. Finally, exploration of the compound's potential as a tool for studying the endocannabinoid system and related physiological processes could yield valuable insights into the underlying mechanisms of these processes.
Méthodes De Synthèse
The synthesis of 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate involves multiple steps, starting with the reaction of 4-aminobenzoyl chloride with 1-cyanocyclopentene. This intermediate is then reacted with 4-bromobenzonitrile to form the desired product. The final compound is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential as an inhibitor of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play important roles in the endocannabinoid system, which regulates various physiological processes such as pain, inflammation, and appetite. Inhibition of these enzymes has been shown to have therapeutic potential for conditions such as chronic pain, anxiety, and obesity.
Propriétés
IUPAC Name |
[4-[[4-(1-cyanocyclopentyl)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15(24)26-19-10-4-16(5-11-19)20(25)23-18-8-6-17(7-9-18)21(14-22)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMFGMONRUGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 4-[4-(1-cyano-cyclopentyl)-phenylcarbamoyl]-phenyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


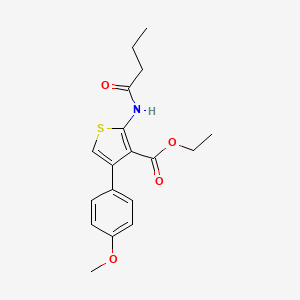
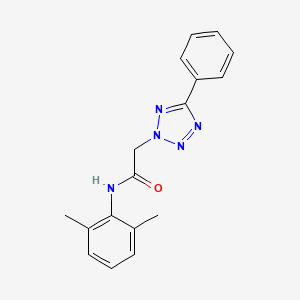
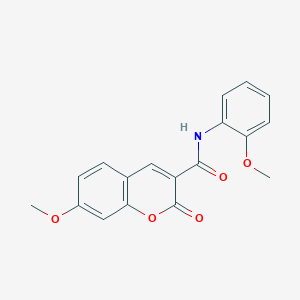



![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)

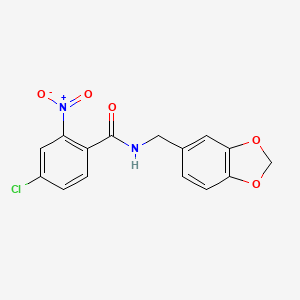
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
